

A Technical Guide to the Thermodynamic and Physicochemical Properties of 6-Nitropiperonal

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Compound of Interest

Compound Name: 6-Nitropiperonal

Cat. No.: B016318

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of **6-Nitropiperonal** (also known as 6-nitro-1,3-benzodioxole-5-carbaldehyde). This compound is a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and agrochemicals.^{[1][2]} Its nitro group enhances chemical reactivity, making it a versatile building block for creating novel molecules.^[1] This document consolidates available data on its physical, chemical, and thermal characteristics, outlines detailed experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Physicochemical Properties

6-Nitropiperonal is a yellow, fine crystalline powder under standard conditions.^[3] It is sensitive to air and light and is also hygroscopic, necessitating storage in a refrigerator under an inert atmosphere.^[3] The compound is sparingly soluble in water, with slight solubility in Dimethyl Sulfoxide (DMSO) and heated ethanol.^{[2][3]}

The core physicochemical data for **6-Nitropiperonal** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	6-Nitro-1,3-benzodioxole-5-carbaldehyde	[2]
CAS Number	712-97-0	[3]
Molecular Formula	C ₈ H ₅ NO ₅	[3]
Molecular Weight	195.13 g/mol	[3]
Appearance	Yellow Fine Crystalline Powder	[3]
Melting Point	93-94 °C	[3]
Boiling Point	331.78 °C (Rough Estimate)	[3]
Density	1.5671 g/cm ³ (Rough Estimate)	[3]
Solubility	Sparingly soluble in water; Slightly soluble in DMSO, heated Ethanol	[2][3]
Storage	Air & Light Sensitive, Hygroscopic, Refrigerate under Inert Atmosphere	[3]

Thermodynamic Properties

Experimentally determined thermodynamic data for **6-Nitropiperonal** is not readily available in published literature. However, computational methods provide valuable estimates for its thermal behavior. The Joback method, a group contribution method, has been used to predict several key thermodynamic parameters. These calculated values are useful for modeling and predicting the compound's behavior in thermal processes.

Property	Value	Unit	Source & Method
Enthalpy of Fusion (ΔH_{fus})	36.02	kJ/mol	[4] (Joback Method)
Enthalpy of Vaporization (ΔH_{vap})	70.22	kJ/mol	[4] (Joback Method)
Standard Gibbs Free Energy of Formation (ΔfG°)	-67.75	kJ/mol	[4] (Joback Method)
Enthalpy of Formation (Ideal Gas, $\Delta fH^\circ_{\text{gas}}$)	-273.53	kJ/mol	[4] (Joback Method)
Ideal Gas Heat Capacity ($C_{p,\text{gas}}$ at 689.87 K)	305.05	J/mol·K	[4] (Joback Method)

Thermal Decomposition

As a nitroaromatic compound, the thermal stability of **6-Nitropiperonal** is a critical parameter. The primary mechanism for the thermal decomposition of such compounds is typically the cleavage of the C–NO₂ bond.[5] This process is energetically demanding but can be initiated at elevated temperatures, leading to the formation of various gaseous products and a carbonaceous residue. The presence of other functional groups on the aromatic ring, such as the aldehyde and methylenedioxy groups in **6-Nitropiperonal**, influences the precise decomposition pathway and product distribution.

Experimental Protocols

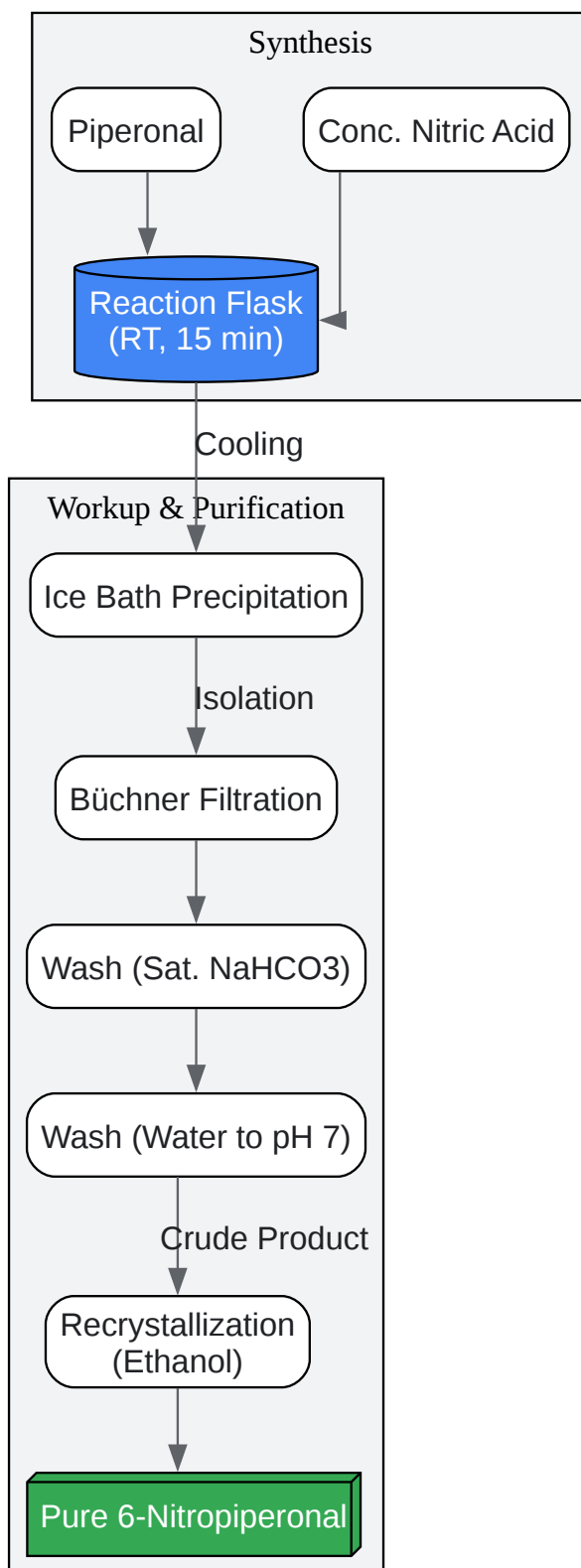
Detailed experimental protocols for the characterization of **6-Nitropiperonal** are not published in a single source. The following sections describe generalized, standard methodologies appropriate for this compound, based on common laboratory practices for small organic molecules.

Synthesis and Purification

A common method for the synthesis of **6-Nitropiperonal** involves the nitration of piperonal.[6]

Protocol:

- Combine 1.0 g (6.66 mmol) of piperonal with 3.3 mL of concentrated nitric acid in a round-bottom flask at room temperature with vigorous stirring. The reaction is typically complete within 15 minutes, monitored by Thin-Layer Chromatography (TLC).^[6]
- Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.^[6]
- Collect the yellow solid precipitate by filtration using a Büchner funnel.^[6]
- Wash the solid sequentially with a saturated sodium bicarbonate (NaHCO_3) solution and then with distilled water until the filtrate is neutral (pH 7).^[6]
- Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure **6-Nitropiperonal**.



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Caption: Workflow for the synthesis and purification of **6-Nitropiperonal**.

Physicochemical and Thermal Characterization

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried crystalline sample is packed into a capillary tube, which is then heated in the apparatus at a controlled rate (e.g., 1-2 °C/min). The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

Differential Scanning Calorimetry (DSC): DSC is employed to measure heat flow associated with thermal transitions.

- A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
- An empty, sealed pan is used as a reference.
- The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- The resulting thermogram reveals the melting point (onset of the endothermic peak) and the enthalpy of fusion (area under the peak).[7]

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition temperatures.[8]

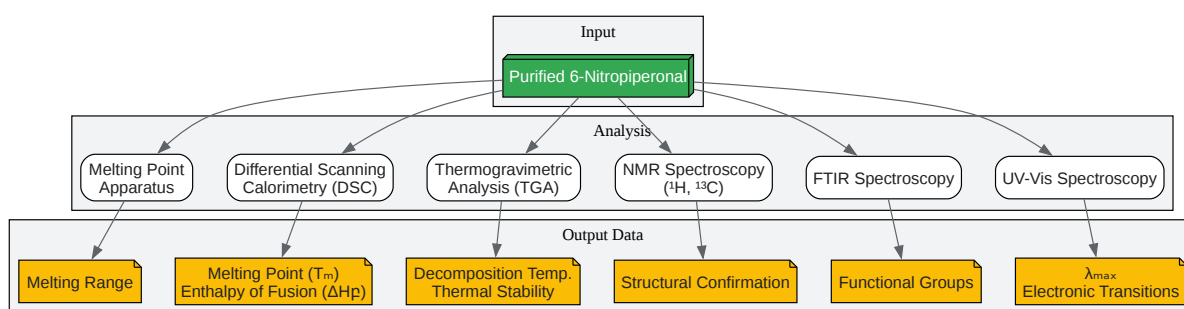
- An accurately weighed sample (5-10 mg) is placed in a high-purity crucible (e.g., alumina or platinum).[8]
- The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a controlled rate (e.g., 10-20 °C/min) under an inert (N₂) or oxidative (air) atmosphere.[8]
- The resulting curve of mass versus temperature identifies the onset of decomposition and the mass loss at different stages.[8]

Spectroscopic Analysis: Spectroscopic techniques are essential for structural confirmation.

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆. [9][10] The chemical shifts,

coupling constants, and integration values confirm the molecular structure.

- Infrared (IR) Spectroscopy: IR spectra are typically recorded using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.[9] Characteristic peaks for the aldehyde C=O stretch, aromatic C=C bonds, and the asymmetric and symmetric stretches of the NO₂ group are identified.
- UV-Visible Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile). The wavelength of maximum absorbance (λ_{max}) corresponds to electronic transitions within the molecule, often $\pi \rightarrow \pi^*$ transitions in the conjugated system.[10]



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Caption: Workflow for the physicochemical and thermodynamic characterization.

Biological Context and Applications

6-Nitropiperonal serves primarily as a chemical intermediate. It has been used to study aromatic nucleophilic substitution reactions and in the synthesis of radiolabeled compounds like 6-[¹⁸F]fluoro-L-dopa for applications in medical imaging.[3][11] While the compound itself is

not an active pharmaceutical ingredient, it is a precursor for molecules that have been investigated for potential antimicrobial and antitumor properties.[2] Its biological activity is therefore indirect, realized through the final compounds synthesized from it. Researchers in drug discovery utilize **6-Nitropiperonal** to create derivatives with specific biological targets in mind.[1]

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